3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
CAS No.: 1227496-23-2
Cat. No.: VC2767266
Molecular Formula: C7H4BrClF3N
Molecular Weight: 274.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227496-23-2 |
|---|---|
| Molecular Formula | C7H4BrClF3N |
| Molecular Weight | 274.46 g/mol |
| IUPAC Name | 3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 |
| Standard InChI Key | QRMLHZICIGLUAQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C(F)(F)F)CBr)Cl |
| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)CBr)Cl |
Introduction
Chemical Structure and Properties
3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a substituted pyridine derivative with the molecular formula C₇H₄BrClF₃N. The compound contains a pyridine ring with three key substituents: a bromomethyl group (-CH₂Br) at position 3, a chloro group (-Cl) at position 2, and a trifluoromethyl group (-CF₃) at position 4. This particular arrangement of functional groups creates a molecule with distinct chemical properties and reactivity patterns.
Physical and Chemical Properties
The compound exhibits characteristics typical of halogenated pyridines, with enhanced reactivity due to the electron-withdrawing nature of its substituents. Based on analysis of similar compounds, we can estimate the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | Approximately 274.47 g/mol |
| Physical State | Solid at room temperature |
| LogP | Approximately 3.5 (estimated) |
| PSA | 12.89 Ų (estimated) |
The relatively high LogP value suggests considerable lipophilicity, while the low polar surface area (PSA) indicates potential for membrane permeability, properties that could be relevant for biological applications .
Spectroscopic Characteristics
While specific spectroscopic data for 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is limited in the available literature, the compound would exhibit characteristic signals in ¹H NMR spectra for the bromomethyl protons (typically appearing as a singlet) and the aromatic protons of the pyridine ring. The ¹⁹F NMR would show signals corresponding to the trifluoromethyl group, providing a useful diagnostic tool for structure confirmation.
Synthetic Routes and Preparation Methods
General Synthesis Approaches
The synthesis of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine typically involves a strategic approach to introducing the three functional groups onto the pyridine scaffold. Drawing from synthetic methods used for similar compounds, several routes can be proposed:
Direct Bromination of Methylpyridine Derivatives
One potential synthetic route involves the bromination of 3-methyl-2-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction typically proceeds through a radical mechanism, targeting the benzylic position of the methyl group .
Sequential Functionalization of Pyridine
Chemical Reactivity and Transformations
Nucleophilic Substitution Reactions
The bromomethyl group in 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable synthetic intermediate. Nucleophiles such as amines, thiols, and alcohols can readily displace the bromine atom, leading to functionalized derivatives with potential applications in medicinal chemistry and materials science .
Cross-Coupling Reactions
While specific data for 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is limited, the compound's structure suggests potential for participation in cross-coupling reactions. The presence of both bromomethyl and chloro groups provides multiple sites for selective transformations under appropriate catalytic conditions.
Functional Group Transformations
The bromomethyl group can undergo various transformations beyond simple substitution reactions:
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Oxidation to aldehyde or carboxylic acid derivatives
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Reduction to methyl group under appropriate conditions
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Conversion to nitrile via cyanation reactions
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Wittig or Horner-Wadsworth-Emmons reactions to form olefins
These transformations expand the synthetic utility of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine as a building block for complex molecular architectures.
Applications in Research and Industry
Pharmaceutical Applications
The unique structural features of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine make it a potential intermediate in pharmaceutical synthesis. The trifluoromethyl group, known to enhance metabolic stability and lipophilicity of drug candidates, combined with the reactive bromomethyl group, positions this compound as a valuable building block for medicinal chemistry applications .
Agrochemical Development
Halogenated pyridines have found extensive applications in agrochemical development, particularly as core structures in herbicides, fungicides, and insecticides. The presence of both chloro and trifluoromethyl groups, known to enhance bioactivity and environmental stability, suggests potential applications of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine in this field.
Materials Science
Functionalized pyridines have emerged as important components in materials science, particularly in the development of coordination polymers, metal-organic frameworks, and functional materials with electronic or optical properties. The bromomethyl group provides a convenient handle for further functionalization and incorporation into larger molecular systems .
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine have been reported in the literature, differing in the position and nature of substituents on the pyridine ring:
| Compound | CAS Number | Key Differences |
|---|---|---|
| 3-Bromomethyl-2-fluoro-4-(trifluoromethyl)pyridine | 1227575-50-9 | Fluoro instead of chloro at position 2 |
| 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine | 1227579-53-4 | Different arrangement of substituents |
| 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | 1211536-37-6 | Bromo instead of bromomethyl at position 3 |
| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | 1227563-63-4 | Different substitution pattern |
| 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1196153-93-1 | Different substitution pattern |
These structural variations can significantly impact chemical reactivity, physical properties, and biological activity .
Structure-Property Relationships
The position and nature of substituents on the pyridine ring significantly influence the compound's properties:
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The trifluoromethyl group enhances lipophilicity and metabolic stability
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The bromomethyl group provides a reactive site for nucleophilic substitution
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The chloro substituent affects electronic distribution and can participate in metal-catalyzed coupling reactions
These structure-property relationships are crucial for rational design of derivatives with tailored properties for specific applications .
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